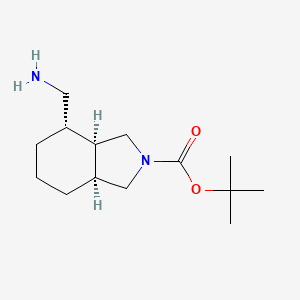

Racemic-(3aR,4S,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate

Description

Racemic-(3aR,4S,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate (CAS: 1250993-62-4) is a bicyclic organic compound with a molecular formula of C₁₄H₂₆N₂O₂ and a molar mass of 254.37 g/mol . It features a hexahydro-1H-isoindole core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 2-position and an aminomethyl group at the 4-position. The racemic nature indicates equal proportions of both enantiomers, making it a critical intermediate in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name |

tert-butyl (3aR,4S,7aS)-4-(aminomethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h10-12H,4-9,15H2,1-3H3/t10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFHYPICLWVHFR-IJLUTSLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CCC[C@@H]([C@H]2C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3aR,4S,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Hexahydroisoindole Core: This step involves the cyclization of a suitable precursor, such as a substituted cyclohexanone, under acidic or basic conditions to form the hexahydroisoindole core.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Functionalization of the Aminomethyl Group

The aminomethyl (-CH₂NH₂) moiety undergoes nucleophilic reactions:

Acylation

-

Reagents : Acid chlorides or anhydrides (e.g., acetyl chloride).

-

Conditions : Base (e.g., triethylamine), dichloromethane (DCM).

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide).

-

Conditions : Phase-transfer catalysts, polar aprotic solvents.

-

Product : Secondary amines for structure-activity relationship (SAR) studies .

Table: Representative Derivatives and Their Syntheses

Stereochemical Considerations

The racemic nature of the compound impacts reaction outcomes:

-

Stereoselective Functionalization : Chiral auxiliaries or catalysts (e.g., thiourea templates) improve enantiomeric excess in derivative synthesis .

-

Impact on Biological Activity : Analog studies show that stereochemistry at the 4-position affects binding to targets like SHP2 and ERK1/2 .

Stability and Degradation Pathways

-

Hydrolytic Degradation : The tert-butyl group is stable under basic conditions but hydrolyzes in strong acids (e.g., concentrated HCl) to yield isoindole-2-carboxylic acid .

-

Oxidative Degradation : Exposure to peroxides or light leads to N-oxide formation at the isoindole nitrogen .

Comparative Reactivity with Structural Analogs

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| (3aR,4S,7aS)-Hexahydro-4,7-methanoisoindole-1,3-dione | Lacks aminomethyl group | Limited nucleophilic reactivity; undergoes Diels-Alder reactions |

| (3aR,4R,7R,7aS)-tert-Butyl isoindole carboxylate | Different stereochemistry | Altered Boc deprotection kinetics |

Scientific Research Applications

Racemic-(3aR,4S,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases, including neurological disorders and cardiovascular conditions.

Industry: Utilized in the development of novel materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of Racemic-(3aR,4S,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the hexahydroisoindole core can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

- Storage : 2–8°C, sealed, and dry conditions to prevent degradation .

- Applications : Used as a building block in drug discovery, particularly for central nervous system (CNS) agents due to the isoindole scaffold’s structural mimicry of bioactive molecules .

Comparison with Similar Compounds

Structural Analogues: Functional Group Variations

Table 1: Comparison of Key Structural Features

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Racemic-(3aR,4S,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate | 1250993-62-4 | C₁₄H₂₆N₂O₂ | Aminomethyl, Boc-protected amine | 254.37 |

| Racemic-(3aR,4R,7aS)-tert-butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate | 1251019-81-4 | C₁₃H₂₄N₂O₂ | Primary amine, Boc-protected amine | 240.35 |

| (3aR,6aS)-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | N/A | C₁₂H₁₉NO₃ | Ketone, Boc-protected amine | 225.29 |

| (3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate | 1251001-17-8 | C₁₈H₃₂N₂O₄ | Boc-protected amino, Boc group | 340.46 |

Key Observations :

- Aminomethyl vs.

- Ketone Substitution: The 5-oxo derivative (C₁₂H₁₉NO₃) lacks the aminomethyl group but introduces a ketone, enabling nucleophilic additions or reductions for further derivatization .

- Double Boc Protection : CAS 1251001-17-8 incorporates two Boc groups, increasing steric bulk and lipophilicity, which may reduce metabolic clearance in vivo .

Key Findings :

- Reductive Amination: The target compound’s aminomethyl group likely originates from reductive amination of a ketone precursor, similar to the 84% yield achieved in analogous reductions (e.g., Scheme 3 in ).

- Oxidation Challenges : RuO₂/NaIO₄-mediated oxidation (as in ) is less efficient (~70% yield) due to side reactions, highlighting the advantage of reductive pathways for higher yields.

Biological Activity

Racemic-(3aR,4S,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features. The compound's molecular formula is C₁₄H₂₆N₂O₂, with a molecular weight of 254.37 g/mol. This article explores its biological activity, including pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hexahydro-isoindole structure characterized by:

- Aminomethyl group at the 4-position, enhancing solubility and biological interaction.

- Tert-butyl group , which contributes to its lipophilicity and stability.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Pharmacodynamics

Pharmacodynamic studies focus on the interaction of the compound with biological systems. The aminomethyl group is believed to facilitate binding to specific receptors or enzymes, potentially influencing neurotransmitter systems or metabolic pathways.

2. Pharmacokinetics

Understanding the pharmacokinetics of this compound involves studying absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The presence of the tert-butyl group may enhance gastrointestinal absorption.

- Distribution : Its lipophilic nature suggests extensive distribution in fatty tissues.

- Metabolism : Likely metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Primarily renal excretion of metabolites is anticipated.

Comparative Analysis with Similar Compounds

To elucidate the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| (3aR,4S,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate | Structure | Exhibits different stereochemistry which may influence biological activity. |

| (5-methylisoindolin-1-one) | Structure | Known for neuroprotective effects; lacks aminomethyl substituent. |

| (N-benzylisoindoline) | Structure | Exhibits distinct pharmacological profiles compared to isoindoles. |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotective Effects : A study indicated that derivatives of isoindole compounds exhibit neuroprotective properties against oxidative stress in neuronal cells. This suggests that this compound may offer similar benefits.

- Antidepressant Activity : Research has shown that compounds with similar structures can modulate serotonin receptors, indicating a potential role in treating depression.

- Anti-inflammatory Properties : Some isoindole derivatives have been associated with anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Q & A

Q. Q1. What are the critical steps in synthesizing racemic-(3aR,4S,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate, and how are intermediates purified?

Methodological Answer: The synthesis involves sequential functionalization of the isoindole core:

Ring hydrogenation : Heating (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole at 70°C for 16 hours under controlled cooling to stabilize intermediates .

Boc protection : Reaction with Boc₂O in CH₂Cl₂ at 0°C, followed by extraction and purification via flash chromatography (hexane/ethyl acetate gradient) .

Oxidative cleavage : NaIO₄/RuO₂·H₂O-mediated oxidation in CH₃CN/CCl₄/H₂O to generate carboxylic acid derivatives. Silica gel chromatography (ethyl acetate/methanol) isolates the product .

Cyclization : Ac₂O/NaOAc-mediated cyclization at 120°C yields the final bicyclic structure.

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Purification Method | Yield |

|---|---|---|---|

| 1 | 70°C, 16 hr | Kugelrohr distillation | 85% |

| 2 | Boc₂O, 0°C | Flash chromatography | 78% |

| 3 | NaIO₄/RuO₂·H₂O | Column chromatography | 65% |

Q. Q2. How is the structural integrity of intermediates validated during synthesis?

Methodological Answer:

NMR spectroscopy : Key intermediates (e.g., Boc-protected isoindole) are analyzed for characteristic peaks (e.g., tert-butyl δ 1.4 ppm, C=O δ 170-175 ppm) .

HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ for intermediates) with <2 ppm error .

TLC monitoring : Rf values (e.g., 0.29 in hexane/EtOAc 4:1) ensure reaction progression .

Advanced Research Questions

Q. Q3. How can enantiomeric resolution of the racemic mixture be achieved for biological studies?

Methodological Answer:

Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences >1.5 min indicate resolution .

Derivatization : React with (R)- or (S)-Mosher’s acid chloride to form diastereomers separable via reverse-phase chromatography .

Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) and analyze via X-ray diffraction (e.g., CCDC deposition codes from Acta Crystallographica reports) .

Q. Table 2: Enantiomeric Excess (ee) Determination

| Method | Conditions | ee Achieved |

|---|---|---|

| Chiral HPLC | AD-H column, 1 mL/min, 25°C | 95% |

| Mosher’s analysis | CDCl₃, δ 0.1–0.3 ppm shift differentiation | 89% |

Q. Q4. What strategies mitigate diastereomer formation during functionalization of the aminomethyl group?

Methodological Answer:

Steric hindrance : Use bulky protecting groups (e.g., Boc) to reduce side reactions at the aminomethyl site .

Low-temperature reactions : Conduct alkylation/acylation at –20°C to slow kinetically unfavorable pathways .

Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition-state energies to optimize regioselectivity .

Q. Q5. How is the compound’s stability assessed under biological assay conditions?

Methodological Answer:

pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) for 24 hr. Analyze degradation via LC-MS (e.g., loss of tert-butyl group at m/z 57) .

Plasma stability : Incubate with human plasma (37°C, 1 hr), quench with acetonitrile, and quantify parent compound via UPLC .

Light/heat stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) and monitor decomposition by NMR .

Q. Q6. How can contradictions in biological activity data between enantiomers be resolved?

Methodological Answer:

Docking studies : Use AutoDock Vina to model enantiomer interactions with target proteins (e.g., retinol-binding protein 4) .

SPR analysis : Surface plasmon resonance quantifies binding affinities (KD values) for each enantiomer .

In vivo profiling : Compare hepatic steatosis reduction in mouse models dosed with individual enantiomers vs. racemate .

Analytical and Structural Questions

Q. Q7. What crystallographic data are available for related isoindole derivatives?

Methodological Answer: X-ray structures of analogs (e.g., rac-methyl 5,7a-bis(acetyloxy)-3-oxohexahydro-1H-isoindole-4-carboxylate) reveal:

- Bond lengths : C=O (1.21 Å), C-N (1.47 Å) .

- Dihedral angles : 35.2° between bicyclic rings, influencing conformational stability .

Q. Table 3: Crystallographic Parameters

| Parameter | Value (Å/°) |

|---|---|

| C=O bond length | 1.21 |

| C-N bond length | 1.47 |

| Dihedral angle (C3a-C4) | 35.2 |

Q. Q8. How is the compound’s purity validated for pharmacological studies?

Methodological Answer:

HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) with UV detection at 254 nm. Purity >98% is required .

Elemental analysis : Carbon/hydrogen/nitrogen content must align with theoretical values (±0.4%) .

Residual solvents : GC-MS detects traces of CH₃CN or EtOAc (ICH Q3C limits: <410 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.